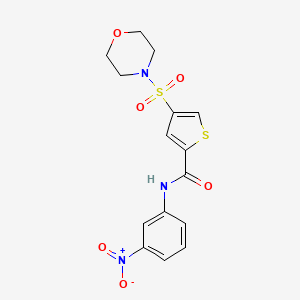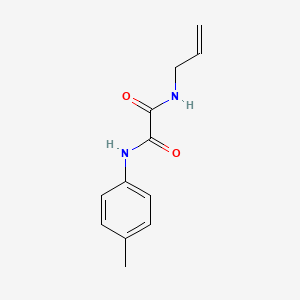![molecular formula C23H20FN3O B5184379 7-{(3-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B5184379.png)
7-{(3-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-{(3-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FMAQ and belongs to the class of quinoline derivatives. It exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mécanisme D'action
The exact mechanism of action of FMAQ is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in cells. FMAQ has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are mediators of inflammation. It also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
FMAQ has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. FMAQ also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, FMAQ has been shown to have anti-microbial activity against a wide range of microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
FMAQ has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. FMAQ also exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, FMAQ also has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not fully understood. In addition, FMAQ may exhibit toxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of FMAQ. One potential direction is to further investigate its anti-cancer properties and explore its potential use as a chemotherapeutic agent. Another direction is to study its anti-inflammatory effects and its potential use in the treatment of inflammatory diseases. In addition, further studies are needed to understand the mechanism of action of FMAQ and its potential molecular targets. Finally, the development of new derivatives of FMAQ may lead to the discovery of compounds with enhanced biological activity and reduced toxicity.
Méthodes De Synthèse
The synthesis of FMAQ involves the reaction between 3-fluorobenzaldehyde, 6-methyl-2-pyridinylamine, and 2-methyl-8-hydroxyquinoline in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization to obtain FMAQ in a pure form.
Applications De Recherche Scientifique
FMAQ has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. FMAQ has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, FMAQ has been reported to have anti-microbial activity against a wide range of microorganisms, including bacteria and fungi.
Propriétés
IUPAC Name |
7-[(3-fluorophenyl)-[(6-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O/c1-14-5-3-8-20(25-14)27-21(17-6-4-7-18(24)13-17)19-12-11-16-10-9-15(2)26-22(16)23(19)28/h3-13,21,28H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZQVZRICYOVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=CC(=CC=C2)F)C3=C(C4=C(C=CC(=N4)C)C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3-Fluorophenyl)[(6-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B5184296.png)

![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5184313.png)

![3-[(4-benzyl-1-piperazinyl)carbonyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5184320.png)
![6-({[3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5184323.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5184325.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5184341.png)
![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5184350.png)
![5-[5-(isopropoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-N-propyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5184357.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184364.png)

![2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide](/img/structure/B5184386.png)
![1-(2-fluorobenzyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5184405.png)